(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Description
(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C19H22N2OS and its molecular weight is 326.46. The purity is usually 95%.
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Biological Activity
The compound (2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone, with a molecular formula of C25H29N5O3 and a molecular weight of 447.54 g/mol, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline moiety and an azabicyclo framework. The key structural components are:
- Quinoline Ring : Known for its pharmacological properties.
- Azabicyclo[3.2.1]octane : A bicyclic structure that contributes to the compound's biological activity.
Table 1: Chemical Properties
Property | Value |
---|---|
Molecular Formula | C25H29N5O3 |
Molecular Weight | 447.54 g/mol |
LogP | 3 |
LogS | -5.06 |
Chiral Centers | 3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include:
- Formation of the quinoline ring.
- Introduction of the azabicyclo structure through cyclization reactions.
- Functionalization to introduce the methylthio group.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:
- Dopamine Transporter (DAT) : Analogous compounds have shown significant binding affinity to DAT, which is crucial in the context of drug addiction and neuropharmacology .
- Serotonin Receptors : The compound may also influence serotonin pathways, potentially affecting mood and anxiety disorders.
Pharmacological Studies
Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit stimulant effects in animal models, suggesting potential applications in treating conditions like ADHD or depression . Notably, compounds with similar structures have been investigated for their efficacy in reducing cocaine addiction by modulating dopamine levels .
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Dopamine Modulation | Increased dopamine levels | |
Stimulant Activity | Enhanced locomotor activity in rats | |
Serotonin Interaction | Potential antidepressant effects |
Study 1: Stimulant Properties
A study conducted on a related azabicyclo compound demonstrated significant stimulant effects in rat models, lasting over four hours post-administration. This suggests that similar modifications to the structure may yield compounds suitable for treating stimulant-related disorders .
Study 2: Drug Discrimination Paradigm
In another investigation, a derivative was able to substitute fully for cocaine in drug discrimination tasks among rats, indicating its potential as a therapeutic agent for cocaine dependence .
Properties
IUPAC Name |
(2-methylquinolin-8-yl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-12-6-7-13-4-3-5-17(18(13)20-12)19(22)21-14-8-9-15(21)11-16(10-14)23-2/h3-7,14-16H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSQSFHCJUMSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3C4CCC3CC(C4)SC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.